molecular formula C20H21N3O4 B2619702 7-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzofuran-2-carboxamide CAS No. 2034204-21-0

7-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzofuran-2-carboxamide

Cat. No. B2619702
CAS RN: 2034204-21-0
M. Wt: 367.405
InChI Key: MXLVUOUFKFELJE-SHTZXODSSA-N
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Description

7-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzofuran-2-carboxamide is a chemical compound that has been synthesized for scientific research purposes. This compound is of interest to researchers due to its potential use as a tool compound for investigating certain biological processes.

Mechanism of Action

The mechanism of action of 7-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzofuran-2-carboxamide involves the inhibition of CK2 activity. CK2 is a protein kinase that phosphorylates many proteins involved in cell growth and proliferation. Inhibition of CK2 activity can lead to cell death in cancer cells, making it a potential therapeutic target.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzofuran-2-carboxamide have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit CK2 activity in cancer cells, leading to decreased cell viability and proliferation. In vivo studies have shown that this compound can inhibit tumor growth in mouse models of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using 7-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzofuran-2-carboxamide in lab experiments is its specificity for CK2. This compound has been shown to selectively inhibit CK2 activity, making it a useful tool for studying the role of CK2 in cancer cells. One limitation of using this compound is its potential toxicity. In vitro studies have shown that this compound can be toxic to normal cells at high concentrations, and further studies are needed to determine its safety in vivo.

Future Directions

There are several future directions for research involving 7-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzofuran-2-carboxamide. One direction is to investigate its potential as a cancer therapy. Further studies are needed to determine its efficacy and safety in vivo, and to identify potential drug targets for combination therapy. Another direction is to investigate its role in other biological processes, such as inflammation and cell signaling. Finally, further studies are needed to optimize the synthesis method of this compound and to develop new analogs with improved properties.

Synthesis Methods

The synthesis of 7-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzofuran-2-carboxamide involves several steps. The starting material is 7-methoxy-2-nitrobenzo[b]furan, which is reacted with cyclohexylmagnesium bromide to form the corresponding alcohol. This alcohol is then reacted with pyrimidine-2-ylmagnesium bromide to form the desired product. The final step involves the addition of N,N-dimethylformamide dimethyl acetal to form the carboxamide.

Scientific Research Applications

7-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzofuran-2-carboxamide has been used as a tool compound for investigating certain biological processes. Specifically, it has been used to study the role of the protein kinase CK2 in cancer cells. CK2 is a protein kinase that is overexpressed in many types of cancer, and it has been identified as a potential therapeutic target. 7-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzofuran-2-carboxamide has been shown to inhibit CK2 activity in cancer cells, and it may have potential as a cancer therapy.

properties

IUPAC Name

7-methoxy-N-(4-pyrimidin-2-yloxycyclohexyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-25-16-5-2-4-13-12-17(27-18(13)16)19(24)23-14-6-8-15(9-7-14)26-20-21-10-3-11-22-20/h2-5,10-12,14-15H,6-9H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLVUOUFKFELJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3CCC(CC3)OC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzofuran-2-carboxamide

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